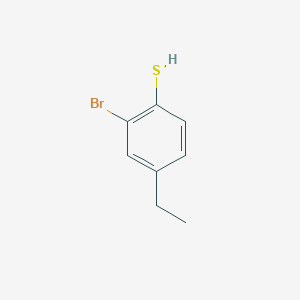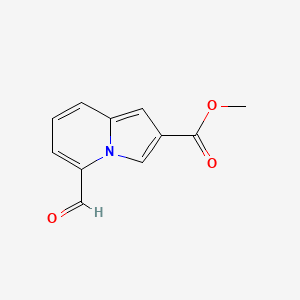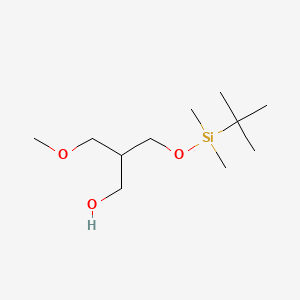
3-((tert-Butyldimethylsilyl)oxy)-2-(methoxymethyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol is a chemical compound with the molecular formula C10H22O3Si. This compound is characterized by the presence of a tert-butyl dimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Tetrabutylammonium fluoride (TBAF) is often employed to remove the TBDMS protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from participating in unwanted side reactions during synthetic processes. The TBDMS group can be selectively removed under specific conditions, allowing for the controlled release of the hydroxyl group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
- Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Uniqueness
Compared to similar compounds, 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(methoxymethyl)-1-propanol is unique due to its specific structure, which includes both a TBDMS-protected hydroxyl group and a methoxymethyl group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for multiple points of modification and functionalization.
Properties
Molecular Formula |
C11H26O3Si |
|---|---|
Molecular Weight |
234.41 g/mol |
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methoxypropan-1-ol |
InChI |
InChI=1S/C11H26O3Si/c1-11(2,3)15(5,6)14-9-10(7-12)8-13-4/h10,12H,7-9H2,1-6H3 |
InChI Key |
VXNQWWMKCQMVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


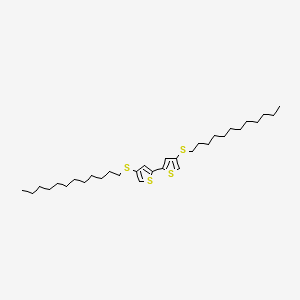
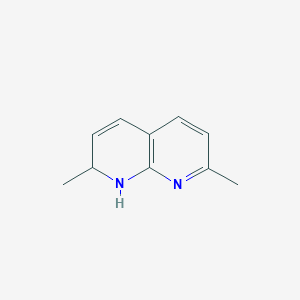
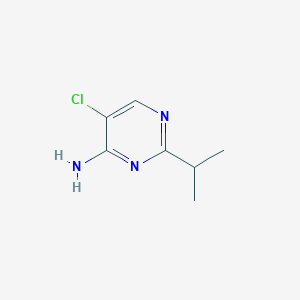


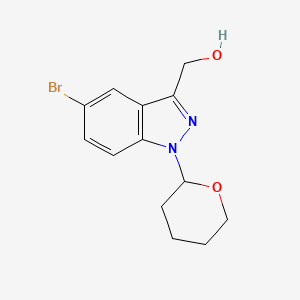
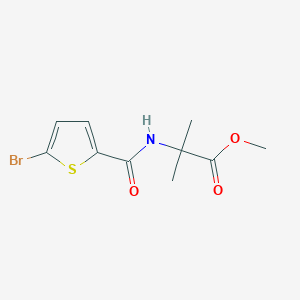
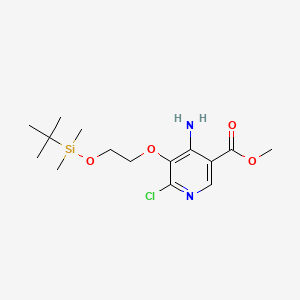

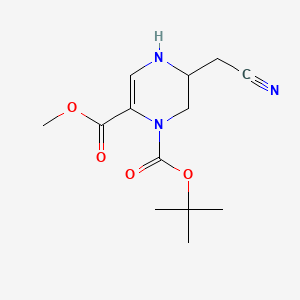
![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
